5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C₉H₈FN₃S₂ and a molecular weight of 241.31 g/mol . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of a fluorobenzyl group attached to the sulfur atom and an amine group attached to the thiadiazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the thiadiazole ring. The reaction conditions generally involve heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in the presence of hydrochloric acid (HCl).
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA; reaction conditionsroom temperature to 50°C.
Reduction: SnCl₂, iron powder with HCl; reaction conditionsroom temperature to reflux.
Substitution: Amines, thiols, alkoxides; reaction conditionsroom temperature to 100°C, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the fluorobenzyl group and the thiadiazole ring may enhance its binding affinity and specificity for these targets, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-Bromo-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
Uniqueness
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVACIKPBPMOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976275 |
Source
|
Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6080-36-0 |
Source
|
Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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